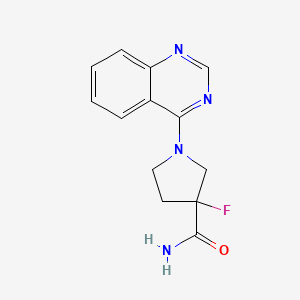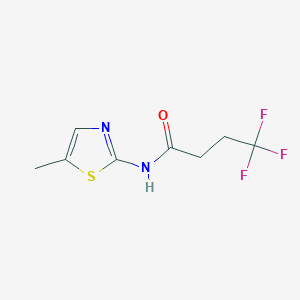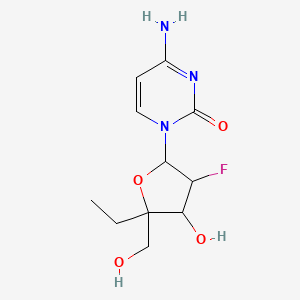![molecular formula C10H13ClN4O2 B12227876 3-[(2-furylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12227876.png)
3-[(2-furylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-furylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is an organic compound with a unique structure that includes a pyrazole ring substituted with a furylmethyl group and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-furylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of furfurylamine with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(2-furylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furfural or furoic acid, while reduction may produce furfuryl alcohol or furfurylamine derivatives.
Scientific Research Applications
3-[(2-furylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-furylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-furylmethyl)amino]propanoate
- Ethyl 3-[(2-furylmethyl)amino]propanoate
- Methyl 3-[(4-aminobenzoyl)amino]propanoate
Uniqueness
3-[(2-furylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H13ClN4O2 |
|---|---|
Molecular Weight |
256.69 g/mol |
IUPAC Name |
5-(furan-2-ylmethylamino)-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H12N4O2.ClH/c1-14-8(10(11)15)5-9(13-14)12-6-7-3-2-4-16-7;/h2-5H,6H2,1H3,(H2,11,15)(H,12,13);1H |
InChI Key |
ITZXOXWKVJFTID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC=CO2)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine](/img/structure/B12227797.png)
![1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12227803.png)

![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12227832.png)
acetic acid](/img/structure/B12227837.png)

![2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B12227840.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-5-hydroxy-N-methylpyridine-3-carboxamide](/img/structure/B12227845.png)
![4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B12227850.png)
![benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12227857.png)
![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylphenyl)piperazine](/img/structure/B12227865.png)
![3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12227873.png)
![4-[(4-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12227878.png)
